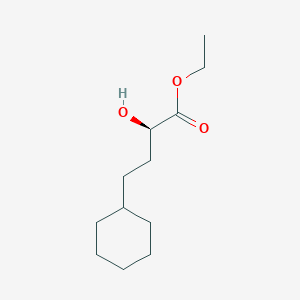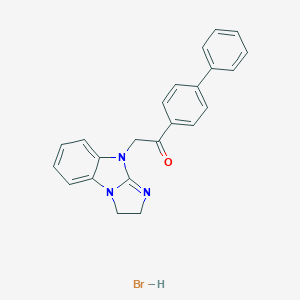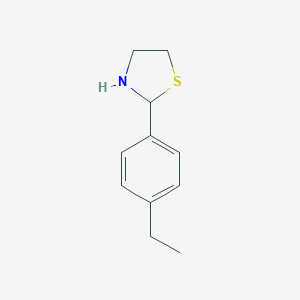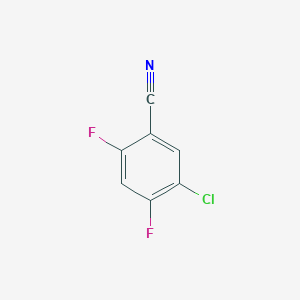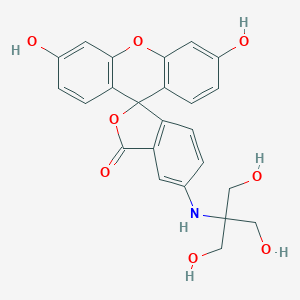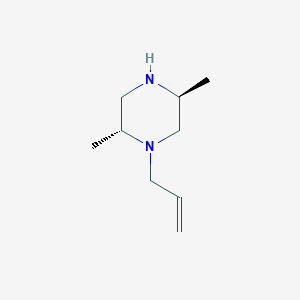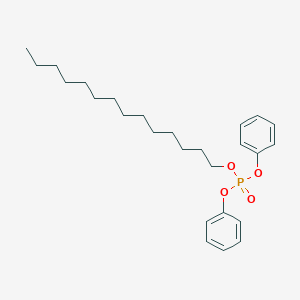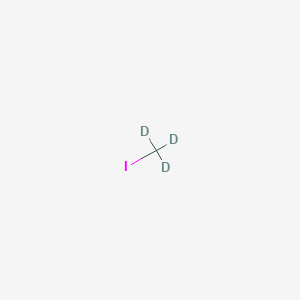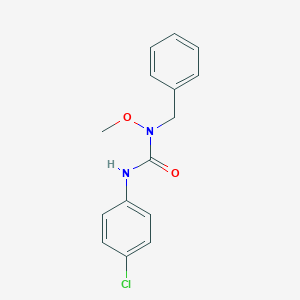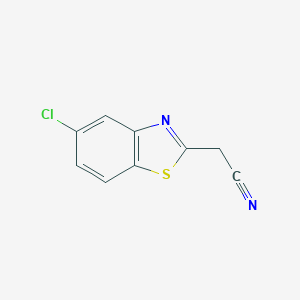
4-(2-Chloroethoxy)benzophenone
説明
“4-(2-Chloroethoxy)benzophenone” is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . This compound belongs to the class of Janus aglycons and has been used as a pre-spacer in the synthesis of neoglycoconjugates and as a temporary protective group in the synthesis of oligosaccharides .
Synthesis Analysis
The synthesis of “4-(2-Chloroethoxy)benzophenone” has been documented in various studies . One method involves the use of sodium hydroxide and benzyl tri-n-butylammonium bromide in water, with heating for 18 hours .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloroethoxy)benzophenone” includes 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13 (7-9-14)15 (17)12-4-2-1-3-5-12/h1-9H,10-11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloroethoxy)benzophenone” include a molecular weight of 260.71 g/mol, a computed XLogP3 of 4, no hydrogen bond donors, 2 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area of 26.3 Ų . The solubility of benzophenone, a related compound, in various pure solvents has been measured at temperatures between 278.15 and 318.15 K .
科学的研究の応用
Chlorination Transformation and Toxicity :
- 4-(2-Chloroethoxy)benzophenone, a type of benzophenone, undergoes transformation during chlorination disinfection treatments. This process can lead to the formation of halogenated products, including iodinated by-products, with an increase in acute toxicity, especially in the presence of iodide ions (Yang et al., 2017).
Degradation and Environmental Impact :
- The degradation of benzophenone derivatives like 4-(2-Chloroethoxy)benzophenone in water through processes like ozonation has been studied. These processes are crucial for understanding the environmental impact and removal efficiency of such compounds from aquatic ecosystems (Guo et al., 2016).
Allergic Reactions and Occupational Health :
- Benzophenone compounds, including 4-(2-Chloroethoxy)benzophenone, have been linked to allergic contact dermatitis in certain occupations, highlighting the importance of understanding their impact on human health (Caruana et al., 2011).
Toxicity in Water Treatment :
- The transformation and acute toxicity variation of benzophenone compounds during water treatment processes like chlorination have been investigated. Understanding these mechanisms is vital for assessing ecological safety and human health risks (Liu et al., 2016).
Synthesis and Industrial Application :
- Research into the synthesis of chloro-substituted benzophenone derivatives, such as 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, has applications in industrial processes. These syntheses are significant for developing materials and chemicals with specific properties (Karrer et al., 2000).
Disinfection Byproducts in Water :
- Studies have focused on the formation of chlorinated disinfection byproducts in water treatment processes involving benzophenone derivatives. This research is crucial for understanding the environmental and health implications of these byproducts (Lu et al., 2018).
Photopolymerization and Material Science :
- Benzophenone compounds play a significant role in photopolymerization, impacting various applications in material science and bioorganic chemistry. Their unique properties enable diverse applications, from bioconjugation to surface grafting (Dormán et al., 2016).
Electrocatalytic Applications :
- The electropolymerization of benzophenone derivatives has been studied for creating modified electrodes with potential applications in electrocatalysis and analytical estimation (Chen et al., 2006).
Photoinitiator in Free Radical Polymerization :
- Benzophenone derivatives serve as novel initiators in free radical photopolymerization, a key process in developing coatings and adhesives (Kemin et al., 2011).
Novel Adsorption Materials :
- Tertiary amine-functionalized crosslinking polymeric resins synthesized for adsorption of benzophenone derivatives from water have been explored, highlighting their potential in environmental remediation and water treatment (Zhou et al., 2018).
Safety And Hazards
特性
IUPAC Name |
[4-(2-chloroethoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXBAJHRIRDYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474589 | |
| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethoxy)benzophenone | |
CAS RN |
3439-73-4 | |
| Record name | [4-(2-Chloroethoxy)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3439-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroethoxy)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



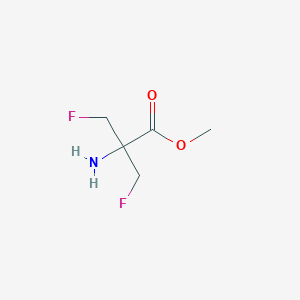
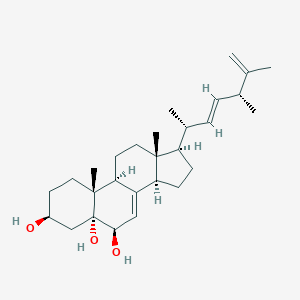
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
